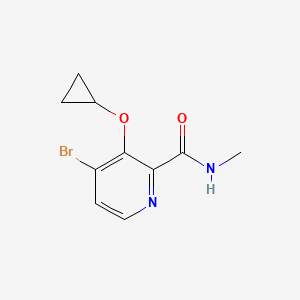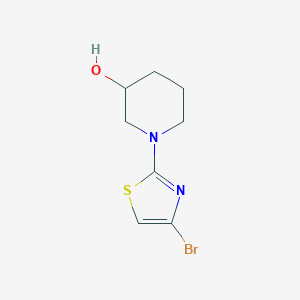
1-(3-Amino-4-bromopyridin-2-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-4-bromopyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H7BrN2O It is a derivative of pyridine, characterized by the presence of an amino group at the 3rd position and a bromine atom at the 4th position on the pyridine ring, along with an ethanone group at the 2nd position
Méthodes De Préparation
The synthesis of 1-(3-Amino-4-bromopyridin-2-YL)ethanone typically involves multiple steps:
Bromination: The starting material, 3-amino-2-pyridine, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 4th position.
Acylation: The brominated intermediate is then subjected to acylation using ethanoyl chloride or another acylating agent to introduce the ethanone group at the 2nd position.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
1-(3-Amino-4-bromopyridin-2-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium carbonate.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines. Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Amino-4-bromopyridin-2-YL)ethanone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Amino-4-bromopyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(3-Amino-4-bromopyridin-2-YL)ethanone can be compared with other similar compounds, such as:
1-(3-Bromopyridin-2-yl)ethanone: Lacks the amino group, which affects its reactivity and biological activity.
1-(3-Amino-2-bromopyridin-4-yl)ethanone: Positional isomer with different substitution pattern, leading to distinct chemical properties.
1-(3-Amino-4-chloropyridin-2-yl)ethanone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C7H7BrN2O |
|---|---|
Poids moléculaire |
215.05 g/mol |
Nom IUPAC |
1-(3-amino-4-bromopyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H7BrN2O/c1-4(11)7-6(9)5(8)2-3-10-7/h2-3H,9H2,1H3 |
Clé InChI |
NZBJNLIYNFICNW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC=CC(=C1N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


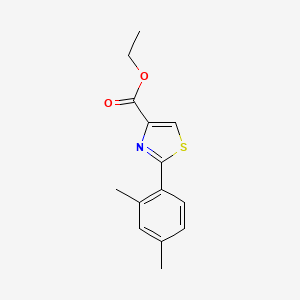
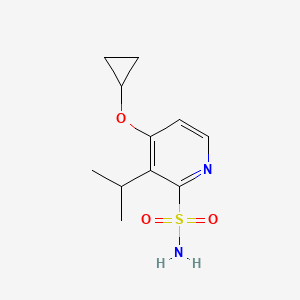
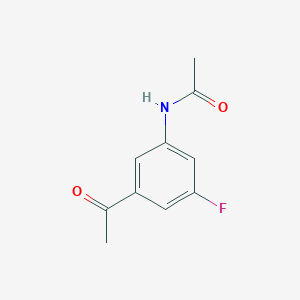

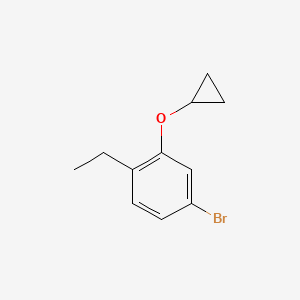
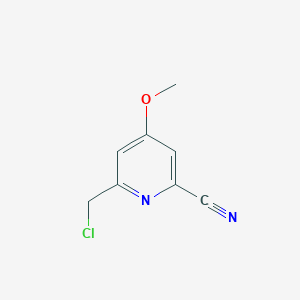

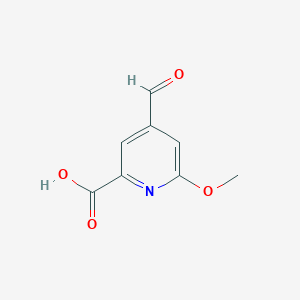
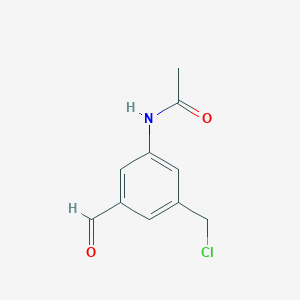
![2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid](/img/structure/B14846359.png)
